L-Cystine bisallyl ester di(p-toluenesulfonate) salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

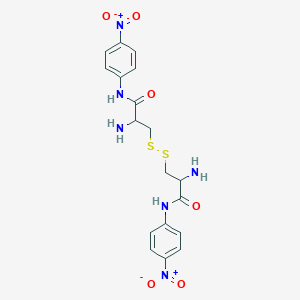

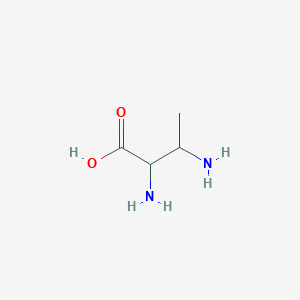

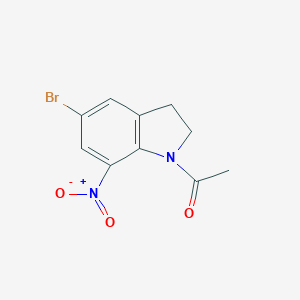

“L-Cystine bisallyl ester di(p-toluenesulfonate) salt” is a chemical compound with a linear formula of CH2=CHCH2OCOCH(NH2)CH2SSCH2CH(NH2)COOCH2CH=CH2.2C7H8O3S . It has a molecular weight of 664.83 . This compound is used in proteomics research .

Synthesis Analysis

This compound is used in peptide and N-glycopeptide synthesis . The ester is selectively deblocked with (Ph 3 P) 3 RhCl .Molecular Structure Analysis

The molecular structure of “L-Cystine bisallyl ester di(p-toluenesulfonate) salt” is represented by the SMILES string Cc1ccc(cc1)S(O)(=O)=O.Cc2ccc(cc2)S(O)(=O)=O.NC@@HC(=O)OCC=C)C(=O)OCC=C .Physical And Chemical Properties Analysis

“L-Cystine bisallyl ester di(p-toluenesulfonate) salt” has an assay of ≥95.0% (sum of enantiomers, TLC) . Its optical activity is [α]20/D −11.5±1°, c = 3% in methanol . The melting point is 175-180 °C .Aplicaciones Científicas De Investigación

Redox Potential and Inflammation

L-Cystine and its redox potential play a significant role in inflammatory responses. Studies have shown that the redox potential of cysteine and its disulfide, cystine, is crucial in controlling the levels of pro-inflammatory IL-1β. A shift towards an oxidized redox potential in the cysteine/cystine system is associated with increased IL-1β levels, suggesting that strategies aiming to preserve the redox balance may help control IL-1β in inflammatory diseases (Iyer et al., 2009).

Role in Hair Growth and Quality

L-Cystine, as a component of dietary supplements, has been found to positively impact hair growth, particularly in cases of telogen effluvium in women. A specific supplement containing L-cystine showed a significant improvement in the anagen hair rate over a period of six months. This effect is presumably related to L-cystine's role as a constituent of keratin, a major protein in hair, which suggests its potential benefits in treating hair-related disorders (Lengg et al., 2007).

Implications in Sulfur Metabolism and Health Conditions

Abnormal levels of cysteine, cystine, and related compounds like glutathione have been associated with various health conditions. For instance, imbalances in these compounds have been observed in individuals with cirrhosis, indicating disturbances in sulfur amino acid metabolism. Such findings underscore the significance of maintaining proper levels of these substances for overall health and highlight the potential therapeutic uses of L-cystine and related compounds in managing conditions like cirrhosis (Chawla et al., 1984).

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKBMTUQCIEQNW-BZDVOYDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O10S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583521 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Cystine bisallyl ester di(p-toluenesulfonate) salt | |

CAS RN |

142601-71-6 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)